molecular formula C13H14BrN3O2S B2646659 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 1021036-22-5

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2646659
CAS No.: 1021036-22-5
M. Wt: 356.24
InChI Key: HSCDKHDKRVJJFC-UHFFFAOYSA-N
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Description

N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic small molecule featuring the imperative 1,3,4-oxadiazole scaffold, a heterocyclic ring known for its significant and wide-ranging biological activities . This compound is rationally designed by hybridizing the 1,3,4-oxadiazole core with a 5-bromothiophene moiety and a cyclohexanecarboxamide group, a strategy often employed to enhance cytotoxicity against malignant cells and improve drug-like properties . The 1,3,4-oxadiazole pharmacophore is a privileged structure in medicinal chemistry and is found in several FDA-approved drugs; it is thermostable and can participate in key hydrogen-bonding interactions with biological targets, which is crucial for its mechanism of action . This compound is of primary interest in oncological research for the development of novel anticancer agents. Compounds based on the 1,3,4-oxadiazole scaffold have demonstrated potent antiproliferative effects through multiple mechanisms, including the inhibition of critical cancer-related enzymes such as thymidylate synthase, topoisomerase II, telomerase, and histone deacetylase (HDAC) . The structural features of this molecule suggest it may act by selectively interacting with enzymes and globular proteins involved in cancer cell proliferation, leading to the inhibition of growth factors and kinases . Researchers can utilize this compound as a key intermediate or pharmacophore in hit-to-lead optimization campaigns. The bromine atom on the thiophene ring offers a versatile synthetic handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the exploration of structure-activity relationships (SAR) . It is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2S/c14-10-7-6-9(20-10)12-16-17-13(19-12)15-11(18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCDKHDKRVJJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide depends on its specific application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxadiazole Derivatives

The target compound’s closest analogs are 1,3,4-oxadiazole derivatives with aryl or heteroaryl substituents. Key comparisons include:

Compound Structure Substituent Key Features Reported Data/Bioactivity Reference
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide 5-bromothiophen-2-yl Bromine (electron-withdrawing), thiophene (aromatic with sulfur atom) Structural analysis inferred -
5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide 4-chloro-2-phenoxyphenyl Chlorine (electron-withdrawing), phenoxy (ether linkage enhances solubility) IR, Mass, HNMR, CNMR data
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide 4-methoxyphenyl Methoxy (electron-donating), phenyl (planar aromatic system) Structural confirmation

Key Observations:

  • Aromatic Systems: Thiophene’s sulfur atom may alter conjugation and π-π stacking compared to phenyl derivatives, affecting binding to hydrophobic pockets in biological targets.
  • Solubility: Phenoxy groups (as in ) enhance solubility via ether linkages, whereas bromothiophene may reduce aqueous solubility.

Heterocyclic Core Modifications

Compounds with tetrazole or triazole cores instead of oxadiazole exhibit distinct properties:

Compound Class Core Structure Functional Groups Bioactivity Reference
Tetrazole derivatives Tetrazole Arylacylurea (e.g., 2h, 2j, 2m) Plant growth regulation (auxin/cytokinin-like activity)
Triazole derivatives Triazole Aryloxyacetylurea (e.g., compound 5) Plant growth regulation

Key Comparisons:

  • Bioactivity: Tetrazole and triazole derivatives in demonstrate plant growth regulation, suggesting that the target compound’s oxadiazole core and bromothiophene substituent may confer distinct activity profiles if tested in similar assays.

Structural and Functional Implications

Role of Bromothiophene Substitution

  • Steric and Electronic Effects: Bromine’s large atomic size and electronegativity may hinder rotation around the oxadiazole-thiophene bond, stabilizing a specific conformation. This could enhance selectivity in target binding compared to smaller substituents like chlorine .
  • Lipophilicity: The bromothiophene group likely increases logP values, improving blood-brain barrier penetration in drug design contexts.

Cyclohexanecarboxamide Flexibility

  • This contrasts with rigid planar systems in phenyl-substituted analogs .

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a brominated thiophene ring and an oxadiazole moiety , which contribute to its unique chemical properties. The structural formula can be represented as follows:

C10H10BrN3O2\text{C}_{10}\text{H}_{10}\text{BrN}_3\text{O}_2

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . Studies have shown that derivatives containing oxadiazole rings often demonstrate efficacy against various bacterial strains and fungi. For instance, a related compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A study highlighted that the compound interacts with specific cellular receptors, leading to cell cycle arrest and subsequent apoptosis in human cancer cells .

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease processes.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate ROS levels within cells, contributing to its anticancer effects.
  • Gene Expression Regulation : It may alter the expression of genes associated with cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In a controlled study, a series of oxadiazole derivatives were synthesized and tested against various pathogens. The results indicated that this compound exhibited potent activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL.

Study 2: Anticancer Potential

A recent investigation evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed a dose-dependent decrease in cell viability with IC50 values below 20 µM for several tested lines, indicating promising anticancer properties .

Data Summary Table

Property Value/Description
Molecular FormulaC10H10BrN3O2
Antimicrobial MIC8 - 16 µg/mL
IC50 (anticancer activity)< 20 µM (varies by cell line)
Potential ApplicationsAntimicrobial, anticancer, anti-inflammatory

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